![molecular formula C19H17ClN4O3 B2914931 Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate CAS No. 904817-39-6](/img/structure/B2914931.png)
Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
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Overview
Description
Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications
Comprehensive Analysis of “Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate” Applications
The compound “Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate” is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential unique applications across different scientific fields:
Organic Synthesis: In organic chemistry, this compound could be used as a precursor for synthesizing new molecules with potential pharmacological activities. Its benzoate group can undergo nucleophilic substitution reactions, which are useful for modifying the structure and adding different functional groups .
Medicinal Chemistry: The presence of a triazole ring in the molecule suggests that it could be explored for antifungal and antibacterial properties, as triazoles are known to be significant in the development of new antimicrobial agents .
Material Science: The compound’s aromatic structure and substituents may make it a candidate for creating novel polymeric materials. These materials could have enhanced thermal stability and could be used in high-performance plastics or as part of composite materials .
Analytical Chemistry: “Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate” might be used as a standard or reagent in chromatography for the detection and quantification of similar compounds in complex mixtures .
Agricultural Chemistry: Compounds with triazole rings have been used in the development of plant growth regulators and pesticides. This compound could be investigated for its potential use in enhancing crop yields or protecting plants from pests .
Environmental Science: Due to its potential bioactivity, the compound could be studied for its environmental impact, particularly its biodegradability and toxicity in aquatic and soil environments .
Photochemistry: The molecule’s structure indicates potential applications in photochemistry, where it could be used to study light-induced reactions or as a component in photovoltaic materials .
Catalysis: The compound could serve as a ligand for metal catalysts used in various chemical reactions, including those important for organic synthesis and industrial processes .
Mechanism of Action
Target of Action
It has been reported to have strong antiviral activity , suggesting that it may interact with viral proteins or enzymes.
Mode of Action
Based on its structure, it can be inferred that it might undergo nucleophilic substitution reactions . The benzylic position in the molecule could be a site for such reactions, as 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
Given its reported antiviral activity , it may interfere with the replication cycle of viruses, potentially inhibiting key enzymes or disrupting viral protein synthesis.
Result of Action
The compound has been reported to exhibit strong antiviral activity . Some analogs of this compound have shown obvious anti-HBV (Hepatitis B Virus) and anti-HSV (Herpes Simplex Virus) activities . This suggests that the compound’s action results in the inhibition of these viruses.
properties
IUPAC Name |
methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-8-9-14(20)16(10-11)24-12(2)17(22-23-24)18(25)21-15-7-5-4-6-13(15)19(26)27-3/h4-10H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSSWOIIOGBIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[1-(2-chloro-5-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
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